molecular formula C6H12O3 B12985222 Rel-(3S,4S)-3-methoxytetrahydro-2H-pyran-4-ol

Rel-(3S,4S)-3-methoxytetrahydro-2H-pyran-4-ol

Cat. No.: B12985222
M. Wt: 132.16 g/mol
InChI Key: KOUUNQQSIGKNIA-WDSKDSINSA-N
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Description

Rel-(3S,4S)-3-methoxytetrahydro-2H-pyran-4-ol is a chiral compound with a tetrahydropyran ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(3S,4S)-3-methoxytetrahydro-2H-pyran-4-ol typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method involves the use of (1R,2R,3S,4S)-rel-1,2:3,4-diepoxycyclopentane as a starting material. This compound undergoes a series of reactions, including ring-opening, aminolysis, and ketalization, to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Rel-(3S,4S)-3-methoxytetrahydro-2H-pyran-4-ol can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of ethers or other substituted derivatives.

Scientific Research Applications

Rel-(3S,4S)-3-methoxytetrahydro-2H-pyran-4-ol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of Rel-(3S,4S)-3-methoxytetrahydro-2H-pyran-4-ol involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Rel-(3S,4S)-3-methoxytetrahydro-2H-pyran-4-ol can be compared with other similar compounds, such as:

These comparisons highlight the unique features of this compound, such as its specific stereochemistry and functional groups, which contribute to its distinct properties and applications.

Properties

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

IUPAC Name

(3S,4S)-3-methoxyoxan-4-ol

InChI

InChI=1S/C6H12O3/c1-8-6-4-9-3-2-5(6)7/h5-7H,2-4H2,1H3/t5-,6-/m0/s1

InChI Key

KOUUNQQSIGKNIA-WDSKDSINSA-N

Isomeric SMILES

CO[C@H]1COCC[C@@H]1O

Canonical SMILES

COC1COCCC1O

Origin of Product

United States

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